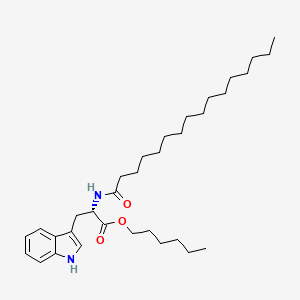

N-Palmitoyltryptophan n-hexyl ester

Description

N-Palmitoyltryptophan n-hexyl ester is a synthetic derivative of the amino acid tryptophan, modified with a palmitoyl (C16:0) group attached to the amino group and an n-hexyl ester at the carboxyl terminus. This structure combines the aromatic indole moiety of tryptophan with long-chain fatty acid and ester functionalities, conferring distinct physicochemical properties. Its amphipathic nature enables interactions with lipid membranes and proteins, making it a valuable model compound for studying hydrophobic interactions and spectroscopic behavior in biochemical systems .

Key structural features:

- Acyl chain: Palmitoyl (C16) enhances lipophilicity, influencing membrane permeability.

- Ester group: The n-hexyl ester increases solubility in nonpolar solvents compared to free carboxylic acids.

- Indole ring: Contributes to unique near-ultraviolet (UV) absorption characteristics, critical for spectroscopic studies of protein environments .

Applications include use as a reference standard in UV spectroscopy to mimic tryptophan residues in proteins and investigate solvent effects on aromatic side chains.

Properties

CAS No. |

81591-68-6 |

|---|---|

Molecular Formula |

C33H54N2O3 |

Molecular Weight |

526.8 g/mol |

IUPAC Name |

hexyl (2S)-2-(hexadecanoylamino)-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C33H54N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-24-32(36)35-31(33(37)38-25-21-8-6-4-2)26-28-27-34-30-23-20-19-22-29(28)30/h19-20,22-23,27,31,34H,3-18,21,24-26H2,1-2H3,(H,35,36)/t31-/m0/s1 |

InChI Key |

COPUYRGDQIDBFB-HKBQPEDESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCCCCCC |

Synonyms |

N-palmitoyl-L-tryptophan n-hexyl ester N-palmitoyltryptophan n-hexyl este |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Palmitoyltryptophan n-Hexyl Ester and Analogues

Spectroscopic Behavior

- UV Absorption: this compound exhibits a 0-0 'Lₐ band at 289.5 nm in methylcyclohexane, overlapping with the 'Lb band. This overlaps with horse ferricytochrome c’s tryptophan residues, validating its utility as a protein mimic . Solvent Effects: Addition of 1-butanol red-shifts the 'Lₐ band by ~1 nm, analogous to 3-methylindole. In contrast, N-stearyl derivatives show comparable shifts, suggesting chain length minimally impacts solvent interactions .

Physicochemical Properties

- Lipophilicity :

- Stability: Esterification (vs. free carboxylic acid in N-acetyltryptophan) reduces hydrolysis susceptibility, favoring long-term storage in non-aqueous solvents .

Research Findings and Implications

- Spectral Mimicry : The compound’s UV absorption closely matches buried tryptophan residues in cytochrome c, aiding protein conformation studies .

- Chain Length Effects : While N-stearyl (C18) and N-palmitoyl (C16) derivatives show similar solvent-induced shifts, their membrane partitioning efficiencies differ, highlighting acyl chain tailoring for specific applications .

- Comparative Utility: Unlike non-aromatic esters (e.g., n-hexyl palmitate), N-palmitoyltryptophan’s indole ring enables dual functionality in lipid and protein research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.